molecular formula C25H22N4OS2 B11681920 (2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-(quinolin-6-ylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-(quinolin-6-ylimino)-1,3-thiazolidin-4-one

Cat. No.: B11681920
M. Wt: 458.6 g/mol
InChI Key: PBFMIPZZOMUKRB-VEDVCQDKSA-N
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Description

The compound “(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-(quinolin-6-ylimino)-1,3-thiazolidin-4-one” is a complex organic molecule that features multiple aromatic rings and heterocyclic structures. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzothiazole and quinoline rings, followed by their coupling with the thiazolidinone moiety. Typical synthetic routes might include:

    Formation of Benzothiazole Ring: This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Formation of Quinoline Ring: This can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reactions: The final step would involve coupling the benzothiazole and quinoline derivatives with a thiazolidinone precursor under specific conditions, such as using a base or acid catalyst.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl groups or the aromatic rings.

    Reduction: Reduction reactions could target the imine or thiazolidinone functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Materials Science:

Biology

    Antimicrobial Activity: Compounds with benzothiazole and quinoline structures often exhibit antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes due to the presence of multiple heterocyclic rings.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals targeting various diseases.

Industry

    Dyes and Pigments: The compound’s structure suggests potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Intercalation with DNA: Interacting with DNA to inhibit replication or transcription.

    Electron Transfer: Participating in redox reactions as part of its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Quinoline Derivatives: Widely studied for their antimalarial and antibacterial properties.

    Thiazolidinone Derivatives: Investigated for their anti-inflammatory and antidiabetic effects.

Uniqueness

The unique combination of benzothiazole, quinoline, and thiazolidinone moieties in this compound may confer a distinct set of biological activities and chemical properties, making it a valuable target for further research.

Properties

Molecular Formula

C25H22N4OS2

Molecular Weight

458.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-2-quinolin-6-ylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N4OS2/c1-3-28-20-9-5-6-10-21(20)31-23(28)14-13-22-24(30)29(4-2)25(32-22)27-18-11-12-19-17(16-18)8-7-15-26-19/h5-16H,3-4H2,1-2H3/b22-13-,23-14+,27-25?

InChI Key

PBFMIPZZOMUKRB-VEDVCQDKSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C\3/C(=O)N(C(=NC4=CC5=C(C=C4)N=CC=C5)S3)CC

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N(C(=NC4=CC5=C(C=C4)N=CC=C5)S3)CC

Origin of Product

United States

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